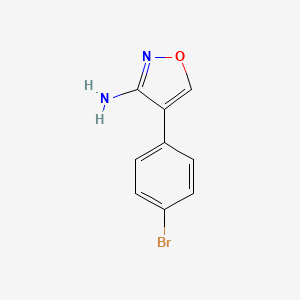

4-(4-Bromophenyl)-1,2-oxazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-13-12-9(8)11/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBOFWOEZSVZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 4 4 Bromophenyl 1,2 Oxazol 3 Amine

Direct Synthesis Strategies for 4-(4-Bromophenyl)-1,2-oxazol-3-amine

The construction of the 3-amino-4-aryl-1,2-oxazole scaffold is central to obtaining the target compound. Synthetic approaches generally rely on established methods for forming the isoxazole (B147169) ring, which are adapted for the specific substitution pattern required.

The synthesis of the 1,2-oxazole ring system is a well-documented area of heterocyclic chemistry. Two primary pathways are recognized for their versatility and applicability: the reaction of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov

One of the most common methods involves the condensation and cyclization of a β-dicarbonyl compound or a functional equivalent with hydroxylamine hydrochloride. nih.gov For the synthesis of a 4-aryl-1,2-oxazol-3-amine, a suitable precursor would be an α-aryl-β-ketonitrile. The reaction proceeds by the initial formation of an oxime with the ketone functionality, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile carbon, leading to the formation of the 3-aminoisoxazole (B106053) ring after dehydration.

A related and highly effective modern approach starts from β-enamino ketoesters, which react with hydroxylamine to form regioisomerically substituted 1,2-oxazoles. nih.gov This method provides excellent control over the regiochemistry of the final product. Another powerful strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can be induced by various electrophiles like iodine monochloride (ICl) to produce highly substituted isoxazoles under mild conditions. nih.gov

| Synthetic Method | Key Precursors | General Reaction | Reference |

|---|---|---|---|

| Condensation/Cyclization | α-Aryl-β-ketonitrile + Hydroxylamine | Forms the 3-aminoisoxazole ring via oxime formation and intramolecular cyclization. | nih.gov |

| Enaminone Cyclization | β-Enamino ketoester + Hydroxylamine | Regioselective formation of the isoxazole ring. | nih.gov |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime + Electrophile (e.g., ICl) | Yields highly substituted isoxazoles under mild conditions. | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + Alkyne | A fundamental [3+2] cycloaddition approach to the isoxazole core. | nih.gov |

While the fundamental strategies for isoxazole synthesis are well-known, research continues to focus on developing more efficient, high-yielding, and substrate-tolerant methods. For 3-aminoisoxazole derivatives, one novel two-step procedure involves the reaction of amines with readily available 3-bromoisoxazolines to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yield. researchgate.net This approach allows for the late-stage introduction of the amino group, offering flexibility in the synthesis of various analogs.

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes represents a particularly efficient and scalable route that tolerates a wide variety of functional groups, including heterocyclic and sterically hindered substrates. nih.gov This methodology can be adapted to produce multi-gram quantities of highly substituted isoxazoles, making it a valuable tool for generating libraries of compounds for further study. nih.gov

Functional Group Reactivity of 4-(4-Bromophenyl)-1,2-oxazol-3-amine

The title compound possesses three reactive sites that can be selectively targeted to generate a diverse array of derivatives.

The primary amino group at the C3 position of the isoxazole ring behaves as a typical, albeit somewhat deactivated, nucleophile. Its reactivity allows for a range of standard transformations, such as acylation, sulfonylation, and alkylation, to form the corresponding amides, sulfonamides, and secondary or tertiary amines. The synthesis of libraries of 3-aminoisoxazole derivatives for biological screening demonstrates the utility of this functional handle. researchgate.net The nucleophilic substitution of a halogen atom on a precursor isoxazoline (B3343090) ring with various amines has also been extensively used to synthesize N-substituted derivatives. researchgate.net

The bromine atom on the phenyl ring is an exceptionally useful functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. nih.govtandfonline.com This allows for the introduction of a wide variety of substituents at the para-position of the phenyl ring.

The Suzuki-Miyaura coupling reaction is a powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is widely used to synthesize biaryl compounds and tolerates a broad range of functional groups. semanticscholar.orgnih.gov

Another key transformation is the Mizoroki-Heck reaction, which couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. libretexts.orgmdpi.com These cross-coupling reactions significantly enhance the molecular complexity that can be built from the 4-(4-bromophenyl)-1,2-oxazol-3-amine scaffold.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Styrenyl derivative | tandfonline.comwikipedia.orgorganic-chemistry.org |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene | wikipedia.orgorganic-chemistry.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne | tandfonline.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Ligand (e.g., BINAP), Base | Aryl-amine | mdpi.com |

The 1,2-oxazole ring is an aromatic heterocycle, but it possesses a relatively weak N-O bond, which is its most characteristic site of reactivity. This bond is susceptible to reductive cleavage under various conditions, a feature that distinguishes it from the isomeric oxazole (B20620) ring system, which typically undergoes oxidative opening. researchgate.net

The reductive ring scission of isoxazoles can be achieved using several reagents. Catalytic hydrogenation is a widely applicable method. rsc.org Transition metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, can efficiently cleave the N-O bond to yield β-aminoenones. rsc.org Other reagents, including samarium diiodide (SmI₂) and low-valent titanium complexes, have also been employed for this transformation. researchgate.net This reductive cleavage provides a synthetic route to acyclic compounds from the heterocyclic precursor.

In terms of substitutions on the ring itself, the 1,2-oxazole nucleus is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. pharmaguideline.comwikipedia.org Nucleophilic attacks on the ring carbons are also uncommon and often result in ring cleavage rather than substitution. tandfonline.compharmaguideline.com

Utility of 4-(4-Bromophenyl)-1,2-oxazol-3-amine as a Synthetic Intermediate

The strategic positioning of the amino group at the C3 position and the 4-bromophenyl group at the C4 position of the isoxazole ring makes 4-(4-Bromophenyl)-1,2-oxazol-3-amine a versatile precursor for a variety of chemical transformations. This arrangement allows for the elaboration of the molecule into more complex structures, leveraging the reactivity of both the amino group and the aryl bromide.

Precursor in the Synthesis of Diverse Heterocyclic Structures

The 3-aminoisoxazole moiety is a well-established synthon for the construction of various fused and substituted heterocyclic systems. The amino group can participate in condensation reactions with a range of electrophiles to form new rings, while the isoxazole ring itself can undergo rearrangement or cleavage under certain conditions to yield different heterocyclic cores.

The presence of the 4-bromophenyl substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl groups. This dual reactivity allows for the synthesis of a wide array of novel heterocyclic compounds with potential applications in drug discovery and materials science. For instance, 3-aminoisoxazole derivatives are known to be precursors for fused systems like isoxazolopyrimidines.

Below is a table illustrating the potential of 3-amino-4-arylisoxazole scaffolds in the synthesis of various heterocyclic structures, based on established synthetic methodologies for related compounds.

| Target Heterocycle | Reagents and Conditions |

| Isoxazolo[3,4-d]pyrimidines | Reaction of the 3-amino group with β-ketoesters or their equivalents, followed by cyclization. |

| Substituted Pyrazoles | Ring transformation of the isoxazole core, often initiated by reaction at the amino group. |

| Fused Imidazoles | Cyclocondensation reactions involving the 3-amino group and appropriate dicarbonyl compounds or their synthons. |

| Triazole-fused systems | Multi-step sequences often involving the transformation of the amino group into a hydrazine (B178648) or related functionality. |

Scaffold for Complex Molecular Architectures

Beyond serving as a precursor for diverse heterocyclic cores, the 4-(4-Bromophenyl)-1,2-oxazol-3-amine scaffold is instrumental in the assembly of complex molecular architectures. The isoxazole ring acts as a rigid linker, positioning the 4-bromophenyl group and the substituents derived from the 3-amino group in a defined spatial orientation. This feature is particularly valuable in the design of molecules with specific three-dimensional structures required for biological activity or material properties.

The ability to perform sequential functionalization at both the amino group and the bromophenyl moiety allows for a modular approach to the synthesis of complex molecules. For example, the amino group can be acylated or alkylated, followed by a cross-coupling reaction on the bromophenyl ring, or vice-versa. This stepwise elaboration enables the construction of intricate molecules with a high degree of structural diversity. The utility of substituted 3-aminoisoxazoles as versatile building blocks has been demonstrated in the synthesis of various complex structures. researchgate.net

The following table provides examples of how the 3-amino-4-arylisoxazole scaffold can be elaborated into more complex molecular architectures.

| Complex Architecture Type | Synthetic Strategy |

| Biaryl-substituted isoxazoles | Suzuki or Stille coupling at the 4-bromophenyl position, with prior or subsequent modification of the 3-amino group. |

| Isoxazole-containing macrocycles | Intramolecular reactions involving functional groups introduced at both the 3-amino and 4-bromophenyl positions. |

| Dendrimeric structures | Iterative synthetic sequences using the reactive sites of the scaffold as branching points. |

| Conjugated systems | Sonogashira or Heck coupling at the bromophenyl group to introduce extended π-systems. |

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 1,2 Oxazol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of 4-(4-Bromophenyl)-1,2-oxazol-3-amine. A ¹H NMR spectrum would be expected to show distinct signals for the protons on the bromophenyl ring, the proton on the oxazole (B20620) ring, and the amine (-NH₂) protons. The splitting patterns (e.g., doublets, triplets) and coupling constants (J-values) would elucidate the connectivity between adjacent protons. Similarly, a ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further map out the proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-(4-Bromophenyl)-1,2-oxazol-3-amine (Note: This table is illustrative and not based on experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=N (Oxazole) | - | ~160-170 |

| C-NH₂ (Oxazole) | - | ~150-160 |

| C-Br (Phenyl) | - | ~120-125 |

| CH (Phenyl, ortho to Br) | ~7.5-7.7 (d) | ~130-135 |

| CH (Phenyl, meta to Br) | ~7.3-7.5 (d) | ~128-132 |

| CH (Oxazole) | ~8.0-8.5 (s) | ~95-105 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Table 2: Expected Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and not based on experimental data.)

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=N Stretch (Oxazole) | 1600-1650 | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of the compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental composition can be confirmed with high accuracy. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would provide definitive evidence for the presence of a bromine atom. Analysis of the fragmentation pattern would offer further structural insights by showing how the molecule breaks apart under ionization.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Should a suitable single crystal of 4-(4-Bromophenyl)-1,2-oxazol-3-amine be grown, X-ray diffraction analysis would provide the most definitive three-dimensional structural information.

This analysis would yield precise measurements of all bond lengths and bond angles within the molecule, confirming the connectivity and geometry of the oxazole and bromophenyl rings.

The dihedral angle between the plane of the oxazole ring and the plane of the bromophenyl ring would be a key conformational feature determined from this analysis. This would reveal the degree of twist between the two ring systems in the solid state.

The analysis would reveal how individual molecules pack together to form the crystal lattice. This includes identifying and characterizing intermolecular forces such as hydrogen bonds involving the amine group, as well as π-π stacking or halogen bonding interactions, which govern the supramolecular architecture.

Computational and Theoretical Studies on 4 4 Bromophenyl 1,2 Oxazol 3 Amine

Quantum Chemical Investigations via Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties and reactivity.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Energy Gap)

The electronic properties of molecules are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited.

In studies of similar heterocyclic compounds, DFT calculations have been used to determine these parameters. For instance, analysis of a related benzodiazepine (B76468) derivative, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, revealed a HOMO-LUMO energy gap of 4.25 eV, indicating significant charge transfer phenomena within the molecule. researchgate.net This value suggests a degree of chemical reactivity. For other compounds, a small HOMO-LUMO energy gap is generally indicative of a reactive molecule.

Interactive Table: Representative HOMO-LUMO Energy Gaps of Analogous Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Bromophenyl-Benzodiazepine | - | - | 4.25 | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other molecules. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For various aromatic and heterocyclic compounds, MEP analysis has successfully identified reactive sites. Generally, electronegative atoms like oxygen and nitrogen are associated with negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The regions around hydrogen atoms are typically characterized by positive potential.

Prediction of Reactivity Sites and Reaction Pathways

By combining HOMO-LUMO analysis and MEP mapping, researchers can predict the most probable sites for chemical reactions. The locations of the HOMO and LUMO orbitals indicate the regions most likely to donate and accept electrons, respectively. For example, in many nitrogen-containing heterocyclic compounds, the LUMO is often distributed over the aromatic rings, suggesting these areas are susceptible to nucleophilic attack. Global reactivity descriptors derived from DFT calculations, such as electrophilicity and chemical hardness, further quantify the reactivity of the molecule.

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein receptor.

In Silico Ligand-Protein Binding Mode Predictions

In silico docking studies on compounds structurally related to 4-(4-Bromophenyl)-1,2-oxazol-3-amine have explored their potential as inhibitors of various enzymes. For example, derivatives of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were docked against the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ), a target for anticancer agents. These studies revealed key interactions, such as hydrogen bonds and halogen bonds, with specific amino acid residues like Asn258.

Similarly, docking studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been performed against various protein targets to explore their antimicrobial and anticancer potential. These simulations help in understanding the structural basis of their biological activity and guide the design of more potent analogues.

Estimation of Binding Affinities and Interaction Energies

A critical output of molecular docking simulations is the estimation of binding affinity, often expressed in kcal/mol. This value indicates the strength of the interaction between the ligand and the protein target, with more negative values suggesting stronger binding.

For the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series, the calculated binding affinities ranged from -6.502 to -8.341 kcal/mol, indicating efficient binding to the tubulin target. These computational predictions are valuable for prioritizing compounds for further experimental testing.

Interactive Table: Representative Binding Affinities of Analogous Compounds

| Compound Series | Protein Target (PDB ID) | Binding Affinity Range (kcal/mol) | Key Interactions |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Tubulin (5LYJ) | -6.502 to -8.341 | H-bond, Halogen bond |

While specific computational data for 4-(4-Bromophenyl)-1,2-oxazol-3-amine remains to be published, the theoretical studies on analogous bromophenyl-containing heterocycles provide a solid framework for predicting its electronic properties, reactivity, and potential as a biologically active agent. Future computational and experimental work is necessary to validate these theoretical insights for the title compound.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to understand the conformational flexibility and stability of a compound like 4-(4-Bromophenyl)-1,2-oxazol-3-amine. By simulating the interactions between the atoms of the molecule and its environment, MD can reveal the preferred three-dimensional structures and the energy landscapes associated with different conformations.

While specific MD simulation studies on 4-(4-Bromophenyl)-1,2-oxazol-3-amine are not extensively documented in the public domain, the methodology is widely applied to similar heterocyclic compounds. For instance, MD simulations have been used to validate the stability of ligand-protein complexes in drug design studies involving bromophenyl derivatives. nih.gov In a typical MD simulation, the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess stability. A low and stable RMSD value over the simulation time, often below 2 nanometers, suggests that the molecule maintains a stable conformation. nih.gov Similarly, RMSF values indicate the fluctuation of individual atoms, highlighting flexible regions of the molecule. nih.gov Such analyses for 4-(4-Bromophenyl)-1,2-oxazol-3-amine would be invaluable in understanding its dynamic behavior and how it might interact with biological targets.

Table 1: Representative Parameters from Molecular Dynamics Simulations for Similar Heterocyclic Compounds

| Parameter | Typical Value | Implication for Stability |

| RMSD | < 2.0 nm | Stable conformation |

| RMSF | < 2.0 nm | Low atomic fluctuation |

Note: This table represents typical values observed in MD simulations of organic molecules and is for illustrative purposes.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational methods used to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. Various software platforms, such as SwissADME and ProTox-II, are employed for these predictions. researchgate.netmdpi.com

For a molecule like 4-(4-Bromophenyl)-1,2-oxazol-3-amine, ADMET predictions would involve evaluating several key parameters. These often include adherence to Lipinski's rule of five, which predicts oral bioavailability, as well as predictions of absorption, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.net Studies on analogous compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated promising ADME profiles, often showing no violations of Lipinski's rule and being predicted as orally bioavailable. researchgate.netnih.gov

Table 2: Predicted ADMET Properties for a Representative Bromophenyl-Containing Compound

| Property | Predicted Value/Classification | Significance |

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier Permeant | No | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibitor | No | Lower potential for drug-drug interactions |

| Toxicity Class | Class IV | Considered to have low toxicity |

Note: The data in this table is derived from studies on similar bromophenyl compounds and serves as an example of typical ADMET predictions. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, it provides a detailed picture of how molecules pack together and the nature of the forces holding them.

The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the Hirshfeld surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of these plots provide a quantitative summary of the different types of intermolecular interactions. For example, sharp spikes in the fingerprint plot are characteristic of strong interactions like hydrogen bonds.

Table 3: Common Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of a Related Heterocyclic Compound

| Interaction Type | Percentage Contribution | Description |

| H···H | 19.5% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| N···H | 17.3% | Indicative of hydrogen bonding involving nitrogen atoms. nih.gov |

| C···H | 15.5% | Van der Waals interactions involving carbon and hydrogen. nih.gov |

| Br···H | 11.7% | Halogen bonding interactions involving the bromine atom. nih.gov |

| O···H | 11.0% | Hydrogen bonding involving oxygen atoms. nih.gov |

Note: This data is from a Hirshfeld surface analysis of a compound containing a bromophenyl group and is illustrative of the interactions that could be present in the target molecule. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Bromophenyl 1,2 Oxazol 3 Amine Derivatives

Impact of Substituent Modifications on Biological Activities (in vitro)

The biological activity of the 4-(4-Bromophenyl)-1,2-oxazol-3-amine core is highly sensitive to the nature and placement of various substituents. The primary amine at the 3-position and the phenyl ring at the 4-position serve as key points for chemical modification to explore and optimize biological responses.

Research into related heterocyclic scaffolds, such as 4-(4-bromophenyl)-thiazol-2-amine, offers valuable insights that can be conceptually applied here. For instance, modifications of the amine group have shown significant effects on antimicrobial and anticancer activities. When the 2-amino group of the thiazole (B1198619) analogue was converted into Schiff bases through reaction with various aromatic aldehydes, the resulting derivatives displayed a range of biological activities. nih.govmdpi.com Specifically, the introduction of substituents like dimethoxy, methoxy (B1213986) with a hydroxyl group, and dimethylamine (B145610) on the benzylidene ring led to promising antimicrobial activity, in some cases comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.govmdpi.com

Furthermore, the anticancer screening of these thiazole derivatives against cell lines like the MCF7 (human breast adenocarcinoma) revealed that specific substitutions were crucial for potency. For example, a derivative featuring a 4-hydroxy-3-methoxybenzylidene moiety attached to the primary amine was found to be the most active in the series. nih.govmdpi.com These findings underscore the principle that modifications at the amine position of the core structure can profoundly modulate the biological profile of the molecule.

Applying this understanding to the 4-(4-bromophenyl)-1,2-oxazol-3-amine scaffold, it is hypothesized that similar modifications to the 3-amino group would yield derivatives with diverse and potentially enhanced biological activities. The electronic and steric properties of the substituents introduced would directly interact with biological targets, influencing binding affinity and efficacy.

Table 1: Hypothetical Biological Activity of Substituted 4-(4-Bromophenyl)-1,2-oxazol-3-amine Derivatives Based on Analogue Studies

| Compound | Substituent at 3-amino position | Predicted In Vitro Activity |

|---|---|---|

| A | -H (unsubstituted) | Baseline |

| B | -CH=C₆H₃(OCH₃)₂ | Potentially enhanced antimicrobial |

| C | -CH=C₆H₃(OH)(OCH₃) | Potentially enhanced anticancer |

| D | -CH=C₆H₄N(CH₃)₂ | Potentially enhanced antimicrobial |

This table is illustrative and based on findings from the structurally related 4-(4-bromophenyl)-thiazol-2-amine series.

Positional Isomerism and its Influence on Bioactivity Profiles

Positional isomerism, which involves the differential placement of functional groups on the core scaffold, plays a critical role in determining the bioactivity of heterocyclic compounds. nih.govmdpi.comnih.gov In the context of the 4-(4-bromophenyl)-1,2-oxazol-3-amine scaffold, the relative positions of the bromophenyl group and the amine group are defining features.

Similarly, the arrangement of substituents on the 1,2-oxazole ring itself is crucial. Shifting the amino group from the 3-position to the 5-position, for instance, would create a positional isomer with a distinct electronic and steric profile. Such a change would alter the molecule's hydrogen bonding capabilities and its spatial orientation, almost certainly leading to a different, and likely reduced or altered, biological activity profile. Research on other heterocyclic systems has consistently shown that the specific arrangement of pharmacophoric features is essential for potent activity. nih.gov

Correlation Between Electronic and Steric Factors and Biological Response

The biological response of 4-(4-bromophenyl)-1,2-oxazol-3-amine derivatives is intricately linked to the electronic and steric properties of their substituents. The interplay of these factors governs the molecule's ability to interact with its biological target, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Factors: The electron-withdrawing nature of the bromine atom on the phenyl ring significantly influences the electronic properties of the entire molecule. nih.gov This effect can be crucial for forming specific interactions, such as halogen bonds, with target proteins. Modifications to the amine group or the phenyl ring can further tune these electronics. For example, the introduction of electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) on any appended aromatic rings would alter the electron density across the molecule. Studies on analogous thiazole compounds showed that electron-donating groups like dimethylamine (-N(CH₃)₂) and electron-withdrawing halogens on the benzylidene ring attached to the amine resulted in compounds with significant antimicrobial activity. nih.gov This suggests a complex relationship where a balance of electronic effects is necessary for optimal bioactivity.

Steric Factors: The size and shape of the molecule, dictated by its substituents, are critical for fitting into the binding site of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding, whereas smaller substituents might not provide sufficient contact for a strong interaction. The position of these groups is also vital. For instance, para-substituents on an aromatic ring generally extend the molecule linearly, while ortho- or meta-substituents alter the angle and rotational freedom of the ring system. In the development of trisubstituted isoxazoles, the size and nature of the linker at the C-4 position were found to be critical for potency, highlighting the importance of steric considerations in achieving high-affinity binding. nih.gov

Rational Design Principles for Developing New Analogues Based on the 1,2-Oxazole Scaffold

The rational design of new analogues based on the 1,2-oxazole scaffold is guided by established SAR principles and modern computational techniques. The goal is to create novel molecules with improved potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Bioisosteric Replacement: One key strategy involves using the 1,2-oxazole ring as a central scaffold and exploring various substituents. The 1,2-oxazole ring is often considered a bioisostere for other five-membered heterocycles. However, studies comparing different heterocyclic cores (e.g., 1,2,3-triazoles, oxadiazoles) have shown that the nature of the central ring significantly influences biological activity, indicating that the 1,2-oxazole provides a unique set of electronic and structural properties. nih.govrsc.org

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. In silico docking studies can predict how newly designed analogues will bind to the target's active site. nih.govnih.gov This allows for the design of molecules with substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with key amino acid residues. For example, if a binding pocket has a specific hydrophobic region, analogues with lipophilic substituents can be designed to occupy that space and increase binding affinity.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. New analogues can then be designed to fit this pharmacophoric model. The 4-(4-bromophenyl)-1,2-oxazol-3-amine structure itself presents a clear pharmacophore with an aromatic ring, a halogen bond donor, and a hydrogen bond-donating amine group arranged around the central oxazole (B20620) ring.

By systematically applying these principles—modifying substituents, considering isomeric forms, balancing electronic and steric factors, and utilizing computational tools—medicinal chemists can rationally design and develop new 4-(4-bromophenyl)-1,2-oxazol-3-amine derivatives with enhanced therapeutic potential.

In Vitro Biological Activity Assessment of 4 4 Bromophenyl 1,2 Oxazol 3 Amine and Its Analogs

Antimicrobial Activity Evaluation (in vitro)

Isoxazole (B147169) derivatives and their bioisosteric analogs, such as thiazoles and triazoles, have demonstrated a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net The presence of the isoxazole moiety is a key feature in the search for new compounds with antimicrobial and antifungal properties. nih.gov

Antibacterial Spectrum and Potency against Pathogenic Strains

Analogs of 4-(4-Bromophenyl)-1,2-oxazol-3-amine have been evaluated against a variety of pathogenic Gram-positive and Gram-negative bacteria. Studies on isoxazole derivatives have shown activity against leading wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net For instance, certain synthesized isoxazole derivatives displayed notable antimicrobial activity, with one compound in particular showing a minimal inhibitory concentration (MIC) against Staphylococcus aureus that was significantly lower than other tested derivatives. nih.govresearchgate.net

Similarly, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives, structural analogs of the target compound, also revealed promising antibacterial potential. nih.gov Specific derivatives demonstrated potent activity against strains such as S. aureus, Escherichia coli, and Bacillus subtilis. nih.gov For example, one derivative exhibited an MIC of 16.1 µM against both S. aureus and E. coli. nih.gov Another study on aminothiazole derivatives reported moderate activity against S. aureus and B. subtilis. researchgate.net

The antimicrobial activity of 1,2,4-triazole (B32235) analogs has also been documented, with some derivatives showing good activity against both Gram-positive and Gram-negative bacteria. connectjournals.com The structure-activity relationship in these compounds is often influenced by the nature and position of substituents on the aromatic rings. connectjournals.comzsmu.edu.ua

Table 1: In Vitro Antibacterial Activity of Selected Analogs

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Isoxazole Derivative (PUB9) | Staphylococcus aureus | >1000x lower than other derivatives | nih.govresearchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (p2) | Staphylococcus aureus | 16.1 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (p2) | Escherichia coli | 16.1 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (p4) | Bacillus subtilis | 28.8 µM | nih.gov |

Antifungal Efficacy against Fungal Species

The antifungal potential of isoxazole, thiazole (B1198619), and triazole derivatives is well-documented. nih.gov Various analogs have been screened against clinically relevant fungal species, such as Candida albicans and Aspergillus niger.

In one study, 15 isoxazole derivatives were scrutinized for their activity against Candida albicans, demonstrating their potential as antifungal agents. nih.govresearchgate.net Likewise, 4-(4-bromophenyl)-thiazol-2-amine derivatives were tested against C. albicans and A. niger. nih.gov The results indicated that certain compounds exhibited significant antifungal activity, comparable to the standard drug fluconazole. nih.gov Specifically, derivative p6 was potent against C. albicans with a MIC of 15.3 µM, while derivative p3 was most effective against A. niger with a MIC of 16.2 µM. nih.gov

Derivatives of 1,2,4-triazole are particularly known for their antifungal properties, forming the basis of several commercial antifungal drugs. nih.gov Research on novel 1,2,4-triazole-3-thiol derivatives showed that some compounds possessed good antifungal activity against C. albicans and A. niger. connectjournals.com Another study highlighted that 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles also exhibit antifungal effects, with activity dependent on the length of the alkyl chain. zsmu.edu.ua

Table 2: In Vitro Antifungal Activity of Selected Analogs

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Isoxazole Derivatives | Candida albicans | Displayed activity | nih.govresearchgate.net |

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (p6) | Candida albicans | 15.3 µM | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (p3) | Aspergillus niger | 16.2 µM | nih.gov |

| 4-Amino-1,2,4-triazole-3-thiol Derivative (4e) | Candida albicans | 24 µg/ml | connectjournals.com |

Assessment of Antibiofilm Properties

Microbial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antimicrobial agents. nih.gov Consequently, the search for new compounds with antibiofilm capabilities is crucial. mdpi.com

Studies on isoxazole derivatives have shown significant antibiofilm activity against pathogens like S. aureus, P. aeruginosa, and C. albicans. nih.govresearchgate.net Two particular derivatives, PUB9 and PUB10, were reported to reduce over 90% of biofilm-forming cells. nih.govresearchgate.net This suggests their potential application in addressing biofilm-based infections. nih.gov

Other related heterocyclic structures have also been investigated. For instance, certain 1,3-oxazole derivatives bearing an arylsulfonylphenyl moiety demonstrated good antibiofilm potential. mdpi.com One such compound was active against P. aeruginosa and C. albicans biofilms, inhibiting their formation at concentrations equal to its MIC. mdpi.com

Anticancer Activity Screening (in vitro cell lines)

The cytotoxic potential of isoxazole, thiazole, and triazole analogs against various human cancer cell lines has been a major area of investigation. These studies aim to identify novel compounds that can inhibit cancer cell proliferation and induce cell death.

Cytotoxicity Against Various Cancer Cell Lines

A wide array of cancer cell lines has been used to screen for the anticancer activity of these heterocyclic compounds. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated good anticancer potential against the MCF-7 human breast adenocarcinoma cell line. nih.gov One derivative, in particular, exhibited an IC₅₀ value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil. nih.gov

In another extensive study, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against a panel of 58 human cancer cell lines. researchgate.netmdpi.com These compounds showed significant activity against several cell lines. For example, one analog was most sensitive against the SNB-75 (CNS cancer) cell line, with a percent growth inhibition (PGI) of 41.25%. mdpi.comsemanticscholar.org Another analog showed broad activity, with notable PGI values against SNB-75 (38.94%), UO-31 (renal cancer, 30.14%), and CCRF-CEM (leukemia, 26.92%) cell lines. mdpi.comsemanticscholar.org

Thiazole-amino acid hybrid derivatives have also been synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with several compounds showing moderate to good cytotoxicity. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Analogs Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cell Type | Activity | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine Derivative (p2) | MCF-7 | Breast Adenocarcinoma | IC₅₀ = 10.5 µM | nih.gov |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analog (4e) | SNB-75 | CNS Cancer | PGI = 41.25% | mdpi.comsemanticscholar.org |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analog (4i) | SNB-75 | CNS Cancer | PGI = 38.94% | mdpi.comsemanticscholar.org |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analog (4i) | UO-31 | Renal Cancer | PGI = 30.14% | mdpi.comsemanticscholar.org |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analog (4i) | CCRF-CEM | Leukemia | PGI = 26.92% | mdpi.comsemanticscholar.org |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analog (4i) | EKVX | Non-Small Cell Lung Cancer | PGI = 26.61% | mdpi.comsemanticscholar.org |

Investigation of Cellular Mechanisms (e.g., cell cycle modulation, apoptosis induction in vitro)

Understanding the mechanism of action is crucial for the development of anticancer drugs. Research into analogs of 4-(4-Bromophenyl)-1,2-oxazol-3-amine has shed light on their ability to induce apoptosis (programmed cell death) and modulate the cell cycle.

A study on novel synthetic isoxazole derivatives revealed significant pro-apoptotic activities in K562 leukemia cells. nih.gov Several of the tested isoxazoles were found to induce both early and late apoptosis in a high percentage of cells (>50%), with some derivatives showing apoptotic effects in over 80% of the cell population at certain concentrations. nih.gov This suggests that the anticancer effects of these compounds are mediated, at least in part, by the activation of apoptotic pathways. nih.gov

The modulation of the cell cycle is another common mechanism for anticancer agents. nih.govnih.gov While specific studies on cell cycle modulation by 4-(4-Bromophenyl)-1,2-oxazol-3-amine are limited, research on related heterocyclic compounds indicates this is a plausible mechanism. For example, some 1,2,4-triazole-containing compounds are known to act as biologically active agents with apoptosis-inducing abilities. nih.gov The ability of a compound to arrest the cell cycle at a specific phase, such as G1 or G2/M, prevents cancer cells from proliferating and can ultimately lead to cell death. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name/Class |

|---|

| 4-(4-Bromophenyl)-1,2-oxazol-3-amine |

| 4-(4-Bromophenyl)-thiazol-2-amine |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |

| 4-Amino-1,2,4-triazole-3-thiol |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazole |

| Isoxazole derivatives |

| Thiazole derivatives |

| 1,2,4-Triazole derivatives |

| 1,3-Oxazole derivatives |

| Thiazole-amino acid hybrid derivatives |

| 5-fluorouracil |

Anti-inflammatory Potential (in vitro assays)

The anti-inflammatory properties of isoxazole derivatives have been a subject of considerable research, with many studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. frontiersin.orgmdpi.com The isoxazole ring is a core component of several compounds designed as selective COX-2 inhibitors. nih.govresearchgate.net

A study evaluating a series of novel isoxazole derivatives demonstrated that these compounds exhibited significant anti-inflammatory effects in vitro. nih.govresearchgate.net Specifically, several analogs showed potent and selective inhibition of the COX-2 enzyme over the COX-1 enzyme. nih.govresearchgate.net For instance, certain isoxazole-carboxamide derivatives displayed moderate to potent inhibitory activities against both COX enzymes. nih.gov One of the most potent compounds identified in a study, designated as A13, exhibited IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively, indicating a significant selectivity for COX-2. nih.gov Another compound, B2, was noted as the most selective, with a selectivity ratio of 20.7. nih.gov

The structural features of these analogs, such as the substitution patterns on the phenyl rings attached to the isoxazole core, play a crucial role in their inhibitory potency and selectivity. nih.gov For example, the presence of 3,4-dimethoxy and chloro substitutions on the phenyl rings was found to enhance the interaction with the secondary binding pocket of the COX-2 enzyme. nih.gov

The potential of isoxazole derivatives as anti-inflammatory agents is further supported by studies on other analogs. For example, some isoxazole derivatives have shown excellent dose-dependent COX-2 inhibitory effects in vitro, with IC50 values comparable to standard drugs. frontiersin.org The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit protein denaturation, a well-known cause of inflammation. eijst.org.uk

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition by Isoxazole Analogs

| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| A13 | 64 | 13 | 4.63 |

| B2 | - | - | 20.7 |

Data sourced from a study on isoxazole-carboxamide derivatives. nih.gov

Enzyme Inhibition Studies (in vitro biochemical assays)

Beyond their anti-inflammatory effects through COX inhibition, isoxazole derivatives have been investigated as inhibitors of various other enzymes, highlighting the versatility of this heterocyclic scaffold in medicinal chemistry.

One area of investigation is their role as acetyl-CoA carboxylase (ACC) inhibitors. ACC is a critical enzyme in fatty acid metabolism and is considered a target for cancer therapy. A series of 4-phenoxy-phenyl isoxazoles were synthesized and evaluated for their ACC inhibitory activity. tandfonline.comsemanticscholar.orgresearchgate.net Among these, compound 6g was identified as a potent ACC inhibitor with an IC50 value of 99.8 nM. tandfonline.comsemanticscholar.orgresearchgate.net

Another study focused on the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Several synthesized isoxazole derivatives showed significant inhibitory action against the CA enzyme in vitro. nih.gov The most promising compound, AC2 , exhibited an IC50 of 112.3 µM. nih.gov

Furthermore, isoxazole-containing compounds have been evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. mdpi.com A series of tetrahydroquinoline-isoxazole/isoxazoline (B3343090) hybrid compounds demonstrated significant inhibitory potency against these enzymes. mdpi.com Specifically, compound 5n was a potent inhibitor of AChE with an IC50 of 4.24 µM, while compound 6aa was a highly active inhibitor of BChE with an IC50 of 3.97 µM. mdpi.com

The broad inhibitory profile of isoxazole derivatives also extends to phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD. nih.gov Certain 4-phenyl-2-oxazole derivatives have been designed and synthesized as PDE4 inhibitors, with some compounds showing considerable inhibitory activity against PDE4B. nih.gov

These findings collectively suggest that the 4-(4-Bromophenyl)-1,2-oxazol-3-amine core structure holds potential for a range of enzyme inhibitory activities, which could be explored through the synthesis and biological evaluation of its analogs.

Table 2: In Vitro Enzyme Inhibition by Various Isoxazole Analogs

| Compound ID | Target Enzyme | IC50 |

|---|---|---|

| 6g | Acetyl-CoA Carboxylase (ACC) | 99.8 nM |

| AC2 | Carbonic Anhydrase (CA) | 112.3 µM |

| 5n | Acetylcholinesterase (AChE) | 4.24 µM |

| 6aa | Butyrylcholinesterase (BChE) | 3.97 µM |

Data compiled from studies on various isoxazole derivatives. tandfonline.comsemanticscholar.orgresearchgate.netnih.govmdpi.com

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 4-(4-Bromophenyl)-1,2-oxazol-3-amine

Direct and extensive academic studies specifically centered on 4-(4-Bromophenyl)-1,2-oxazol-3-amine are not widely available in current literature. However, a significant body of research on related 3-aminoisoxazoles and bromophenyl-substituted heterocyclic compounds provides a strong foundation for understanding its potential chemical and biological profile.

The 3-aminoisoxazole (B106053) moiety is a recognized pharmacophore, known to be a crucial building block for various biologically active molecules. nih.gov Research has shown that this scaffold is integral to compounds exhibiting antimicrobial, anti-inflammatory, and even kinase inhibitory activities. nih.govdaneshyari.com The presence of the amino group at the 3-position of the isoxazole (B147169) ring offers a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. researchgate.net

The bromophenyl group, on the other hand, is a common feature in many pharmaceutical agents and advanced organic materials. The bromine atom is a versatile functional group that can participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, providing a powerful tool for the construction of more complex molecular architectures. nih.govdatapdf.com Furthermore, the presence of a halogen atom like bromine can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to biological targets. nih.gov

General synthetic strategies for producing 3-amino-4-arylisoxazoles often involve multi-step sequences. One common approach is the reaction of α-aryl-β-keto nitriles with hydroxylamine (B1172632). organic-chemistry.org The regioselectivity of this reaction is a critical aspect, with reaction conditions such as pH and temperature playing a pivotal role in determining the final isomer. organic-chemistry.org For the synthesis of 4-(4-Bromophenyl)-1,2-oxazol-3-amine, a plausible route would involve the cyclization of a precursor like 2-(4-bromophenyl)-3-oxobutanenitrile (B2985708) with hydroxylamine under controlled acidic or neutral conditions to favor the formation of the 3-aminoisoxazole isomer.

Table 1: Key Moieties and Their General Significance in Organic Chemistry

| Moiety | General Significance | Key Reactions/Properties |

| 3-Aminoisoxazole | Privileged scaffold in medicinal chemistry; precursor to bioactive compounds. nih.gov | Nucleophilic reactions at the amino group; potential for derivatization. researchgate.net |

| 4-Bromophenyl | Versatile functional group for cross-coupling reactions; modulates biological activity. nih.govnih.gov | Suzuki, Heck, Buchwald-Hartwig couplings; influences lipophilicity and binding affinity. datapdf.com |

Unaddressed Research Questions and Challenges

The current body of scientific literature leaves several critical questions about 4-(4-Bromophenyl)-1,2-oxazol-3-amine unanswered. The primary challenge is the lack of dedicated research on this specific molecule, which gives rise to a number of research gaps:

Optimized Synthesis: While general methods for the synthesis of 3-amino-4-arylisoxazoles exist, an optimized, high-yield, and scalable synthetic route for 4-(4-Bromophenyl)-1,2-oxazol-3-amine has not been reported. researchgate.net The development of such a protocol is essential for making this compound readily available for further investigation.

Definitive Spectroscopic and Structural Data: Comprehensive spectroscopic (NMR, IR, MS) and crystallographic data for 4-(4-Bromophenyl)-1,2-oxazol-3-amine are not available. This fundamental information is crucial for its unambiguous identification and for understanding its solid-state properties.

Chemical Reactivity Profile: A detailed investigation of the reactivity of both the 3-amino group and the 4-bromophenyl moiety within this specific molecular framework is needed. Understanding how these two functional groups influence each other's reactivity is key to unlocking its potential as a synthetic intermediate.

Biological Activity Spectrum: The biological properties of 4-(4-Bromophenyl)-1,2-oxazol-3-amine remain unexplored. Systematic screening against a range of biological targets, including kinases, proteases, and microbial enzymes, is required to identify any potential therapeutic applications.

Structure-Activity Relationships (SAR): Without a library of derivatives, it is impossible to establish any structure-activity relationships. Such studies are fundamental to medicinal chemistry for optimizing lead compounds. espublisher.com

Strategic Directions for Future Research Initiatives

To address the existing knowledge gaps, future research should be strategically directed towards a systematic investigation of 4-(4-Bromophenyl)-1,2-oxazol-3-amine. The following initiatives are proposed:

Development of a Robust Synthetic Protocol: A primary focus should be the development and optimization of a synthetic route that is efficient, scalable, and provides the target compound in high purity. This would likely involve a detailed study of the cyclization reaction of a suitable precursor, exploring various reaction conditions to maximize the yield of the desired isomer. organic-chemistry.org

Comprehensive Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction. This will provide definitive structural confirmation and insight into its molecular geometry.

Exploration of Chemical Derivatization: A systematic exploration of the reactivity of 4-(4-Bromophenyl)-1,2-oxazol-3-amine should be undertaken. This would involve derivatization at both the 3-amino and the 4-bromophenyl positions to create a library of novel compounds.

Broad-Based Biological Screening: The synthesized compound and its derivatives should be subjected to a broad range of biological assays to identify any potential pharmacological activities. This could include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition screens. nih.govnih.gov

Investigation of its Utility in Organic Synthesis: The potential of 4-(4-Bromophenyl)-1,2-oxazol-3-amine as a building block in organic synthesis should be explored. Its bifunctional nature makes it an attractive starting material for the synthesis of more complex heterocyclic systems.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational chemistry offers powerful tools to accelerate the research and development of novel compounds like 4-(4-Bromophenyl)-1,2-oxazol-3-amine, especially in the context of drug discovery. researchgate.net

In Silico Screening: Virtual screening of 4-(4-Bromophenyl)-1,2-oxazol-3-amine and a virtual library of its derivatives against known drug targets could rapidly identify potential biological activities and prioritize compounds for synthesis and experimental testing.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov This can help in the early identification of potential liabilities and guide the design of derivatives with improved drug-like properties.

Molecular Docking and Dynamics: For identified biological targets, molecular docking studies can predict the binding mode and affinity of the compound. nih.gov Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and provide insights into the molecular basis of its activity.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic properties of 4-(4-Bromophenyl)-1,2-oxazol-3-amine, such as its molecular orbital energies and electrostatic potential. nih.gov This information can provide a deeper understanding of its reactivity and intermolecular interactions.

Table 2: Potential Computational Studies on 4-(4-Bromophenyl)-1,2-oxazol-3-amine

| Computational Method | Application | Potential Outcome |

| Virtual High-Throughput Screening | Target identification | Prioritization of biological targets for experimental validation. |

| ADMET Prediction | Drug-likeness assessment | Early identification of potential pharmacokinetic and toxicity issues. |

| Molecular Docking | Binding mode analysis | Understanding the interactions with the active site of a target protein. |

| Molecular Dynamics | Complex stability analysis | Elucidation of the dynamic behavior of the ligand-protein complex. |

| Quantum Mechanics | Electronic property calculation | Insight into chemical reactivity and intermolecular forces. |

Potential Broadening of Applications Beyond Current Scopes in Organic Chemistry

While the immediate focus for a novel heterocyclic compound like 4-(4-Bromophenyl)-1,2-oxazol-3-amine is often in medicinal chemistry, its unique structural features suggest potential applications in other areas of organic chemistry and materials science.

Functional Dyes and Probes: The isoxazole ring system, when appropriately substituted, can exhibit interesting photophysical properties. Derivatization of the 3-amino and 4-bromophenyl groups could lead to the development of novel fluorescent probes for biological imaging or functional dyes for materials science applications.

Ligands for Catalysis: The nitrogen atoms in the isoxazole ring and the amino group could potentially act as coordination sites for metal ions. This opens up the possibility of designing novel ligands for homogeneous catalysis.

Agrochemicals: The isoxazole scaffold is present in some commercially available agrochemicals. nih.gov Screening 4-(4-Bromophenyl)-1,2-oxazol-3-amine and its derivatives for herbicidal, fungicidal, or insecticidal activity could uncover new applications in agriculture.

Organic Electronics: The combination of an electron-rich amino group and an aromatic system with a modifiable bromine atom could be of interest in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), after suitable structural modifications.

Q & A

Q. Basic

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Waste disposal : Segregate halogenated organic waste and use licensed hazardous waste contractors .

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .

How can researchers design experiments to evaluate the biological activity of this compound?

Q. Advanced

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against S. aureus or E. coli .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), with IC₅₀ calculations .

- Molecular docking : Simulate binding interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

How do structural modifications impact the structure-activity relationship (SAR) of this compound?

Q. Advanced

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances antimicrobial potency by increasing electrophilicity .

- Heterocycle variation : Replacing oxazole with thiazole improves solubility but may reduce target affinity .

- Quantitative SAR (QSAR) : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .

How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

Q. Advanced

- Reproducibility checks : Replicate assays under controlled conditions (pH, temperature) .

- Purity validation : Re-analyze compounds via HPLC to rule out impurities .

- Computational validation : Compare docking results with experimental IC₅₀ values to identify false positives .

What computational methods are used to predict ADME properties of this compound?

Q. Advanced

- ADME profiling : Use tools like SwissADME to predict permeability (LogP), bioavailability, and cytochrome P450 interactions .

- Toxicity prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

- Dynamics simulations : Run MD simulations (e.g., GROMACS) to study stability in biological membranes .

How can reaction conditions be optimized for scale-up synthesis?

Q. Advanced

- Solvent selection : Replace ethanol with DMF for higher solubility in large batches .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki coupling steps to improve regioselectivity .

- Process monitoring : Use inline FTIR or HPLC to track intermediate formation and minimize side reactions .

What methods ensure high purity for pharmacological studies?

Q. Advanced

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice uniformity .

- Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvates .

What challenges arise during scale-up, and how are they addressed?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.